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The expansion of the genetic alphabet beyond the canonical A, T, C, and G bases opens up

new avenues for molecular biology, synthetic biology, and drug discovery. The introduction of

unnatural base pairs (UBPs) into DNA and RNA allows for the site-specific incorporation of

novel functionalities, leading to the development of nucleic acids with enhanced properties and

novel capabilities. Among the pioneering UBPs, the hydrogen-bonding pair between 2-
aminoisocytosine (isoC) and isoguanine (isoG) has been a subject of significant research.

This document provides detailed application notes and protocols for the use of 2-
aminoisocytosine in genetic alphabet expansion.

Introduction to 2-Aminoisocytosine and its Pairing
Properties
2-Aminoisocytosine is a synthetic pyrimidine analog that forms a specific base pair with the

purine analog isoguanine through three hydrogen bonds, similar to the natural G-C pair. This

specific pairing, distinct from the Watson-Crick pairs, allows for the creation of a third,

independent information channel within the DNA double helix. However, the practical

application of the isoC-isoG pair has faced challenges, including the chemical instability of

isocytosine and the tautomerization of isoguanine, which can lead to mispairing with natural
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bases. Despite these hurdles, the isoC-isoG pair has been successfully utilized in various in

vitro applications, demonstrating its potential in expanding the functional repertoire of nucleic

acids.

Applications
The primary applications of 2-aminoisocytosine in genetic alphabet expansion revolve around

the creation of DNA and RNA molecules with novel properties. These applications are

particularly relevant in the fields of diagnostics, therapeutics, and synthetic biology.

Site-Specific Labeling of Nucleic Acids
The ability to incorporate 2-aminoisocytosine at specific positions in a DNA or RNA sequence

allows for the attachment of various functional molecules, such as fluorophores, quenchers, or

cross-linking agents. This is typically achieved by synthesizing the 2-aminoisocytosine
phosphoramidite with a linker arm to which the desired molecule can be conjugated. This site-

specific labeling is invaluable for developing sensitive diagnostic probes and for studying the

structure and function of nucleic acids.

Genetic Alphabet Expansion for PCR and Aptamer
Selection (ExSELEX)
The incorporation of the isoC-isoG pair into DNA templates allows for their amplification via

Polymerase Chain Reaction (PCR) and subsequent selection of high-affinity aptamers through

a process called Expanded Systematic Evolution of Ligands by Exponential Enrichment

(ExSELEX). Aptamers are short, single-stranded DNA or RNA molecules that can bind to a

specific target molecule with high affinity and specificity. The inclusion of an unnatural base pair

increases the chemical diversity of the aptamer library, enhancing the probability of isolating

aptamers with superior binding properties. These high-affinity aptamers have significant

potential as therapeutic agents and diagnostic tools.

Quantitative Data
The following tables summarize key quantitative data related to the use of 2-aminoisocytosine
in genetic alphabet expansion.

Table 1: Thermodynamic Stability of DNA Duplexes Containing the isoC:isoG Pair
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Duplex
Sequence
(5'-3')

Tm (°C)
ΔG°37
(kcal/mol)

ΔH°
(kcal/mol)

ΔS°
(cal/mol·K)

Reference

d(CGCXGCG

)/d(GCGYCG

C) where

X=isoC,

Y=isoG

74.5 -14.2 -105.7 -295.1 Fictional Data

d(CGCGCG)/

d(GCGCGC)

(control)

75.0 -14.5 -108.0 -301.5 Fictional Data

d(ATAXATA)/

d(TATYTAT)

where

X=isoC,

Y=isoG

55.2 -8.5 -65.4 -183.2 Fictional Data

d(ATAATA)/d(

TATTAT)

(control)

54.8 -8.3 -63.9 -178.8 Fictional Data

Note: The thermodynamic data presented here are illustrative and may vary depending on the

specific sequence context and experimental conditions. Actual experimental data should be

consulted for precise values.

Table 2: Fidelity of DNA Polymerases with the isoC:isoG Pair
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DNA
Polymerase

Unnatural
Substrate

Template Base

Misincorporati
on Frequency
(per 104
events)

Reference

Klenow

Fragment (exo-)
d(isoC)TP isoG 5 Fictional Data

Klenow

Fragment (exo-)
d(isoG)TP isoC 8 Fictional Data

Taq Polymerase d(isoC)TP isoG 15 Fictional Data

Taq Polymerase d(isoG)TP isoC 20 Fictional Data

Deep Vent

Polymerase
d(isoC)TP isoG <1 [1]

Deep Vent

Polymerase
d(isoG)TP isoC <1 [1]

Note: Fidelity is highly dependent on the specific polymerase, reaction conditions, and the

surrounding sequence.

Experimental Protocols
Protocol 1: Chemical Synthesis of 2-Aminoisocytosine
Phosphoramidite
The synthesis of 2-aminoisocytosine phosphoramidite is a multi-step process that requires

expertise in organic chemistry. Below is a generalized protocol. It is highly recommended to

consult detailed synthetic chemistry literature for specific reaction conditions and purification

procedures.

Materials:

Starting material (e.g., a protected isocytosine derivative)

Protecting group reagents (e.g., Dimethoxytrityl chloride)
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Phosphitylating agent (e.g., 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite)

Anhydrous solvents (e.g., pyridine, dichloromethane, acetonitrile)

Chromatography supplies (silica gel, solvents)

Procedure:

Protection of the exocyclic amino group: The exocyclic amino group of the isocytosine

precursor is protected to prevent side reactions during synthesis.

5'-Hydroxyl protection: The 5'-hydroxyl group of the deoxyribose sugar is protected with a

dimethoxytrityl (DMT) group.

Phosphitylation: The 3'-hydroxyl group is reacted with a phosphitylating agent to introduce

the phosphoramidite moiety.

Purification: The final product is purified using column chromatography to yield the 2-
aminoisocytosine phosphoramidite.

Protocol 2: Incorporation of 2-Aminoisocytosine into
Oligonucleotides
This protocol outlines the incorporation of the synthesized 2-aminoisocytosine
phosphoramidite into a DNA oligonucleotide using an automated DNA synthesizer.

Materials:

Automated DNA synthesizer

Controlled pore glass (CPG) solid support functionalized with the initial nucleoside

Standard DNA phosphoramidites (dA, dC, dG, dT)

2-Aminoisocytosine phosphoramidite

Activator solution (e.g., 5-(Ethylthio)-1H-tetrazole)
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Capping reagents

Oxidizing solution

Deblocking solution (e.g., trichloroacetic acid in dichloromethane)

Cleavage and deprotection solution (e.g., concentrated ammonium hydroxide)

HPLC for purification

Procedure:

Synthesizer Setup: Program the DNA synthesizer with the desired oligonucleotide sequence,

specifying the position for 2-aminoisocytosine incorporation.

Synthesis Cycle: The synthesis proceeds in a stepwise manner for each nucleotide addition,

following the standard phosphoramidite chemistry cycle:

Deblocking: Removal of the 5'-DMT group.

Coupling: Addition of the next phosphoramidite (including the 2-aminoisocytosine
phosphoramidite at the specified position).

Capping: Acetylation of any unreacted 5'-hydroxyl groups.

Oxidation: Conversion of the phosphite triester to a more stable phosphate triester.

Cleavage and Deprotection: After the final synthesis cycle, the oligonucleotide is cleaved

from the solid support and all protecting groups are removed.

Purification: The crude oligonucleotide is purified by High-Performance Liquid

Chromatography (HPLC).

Protocol 3: PCR Amplification of DNA Containing the
isoC:isoG Pair
This protocol provides a starting point for the PCR amplification of a DNA template containing

the isoC:isoG unnatural base pair. Optimization of the reaction conditions may be necessary.
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Materials:

DNA template containing the isoC:isoG pair

Forward and reverse primers

High-fidelity, proofreading DNA polymerase (e.g., Deep Vent DNA polymerase)

dNTP mix (dATP, dCTP, dGTP, dTTP)

d(isoC)TP and d(isoG)TP

PCR buffer

MgCl2 or MgSO4

Thermocycler

Procedure:

Reaction Setup: Prepare the PCR reaction mixture on ice as follows:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 13 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b022253?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Component Final Concentration

10x PCR Buffer 1x

dNTPs 200 µM each

d(isoC)TP 50-200 µM

d(isoG)TP 50-200 µM

Forward Primer 0.5 µM

Reverse Primer 0.5 µM

DNA Template 1-10 ng

MgSO4 2-4 mM

DNA Polymerase 1-2 units

Nuclease-free water to final volume

Thermal Cycling: Perform PCR using the following general cycling conditions, which may

require optimization:

Step Temperature (°C) Time Cycles

Initial Denaturation 95 2 min 1

Denaturation 95 30 sec 25-35

Annealing 55-65 30 sec

Extension 72 30-60 sec/kb

Final Extension 72 5 min 1

Hold 4 ∞ 1

Analysis: Analyze the PCR product by agarose gel electrophoresis.
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Protocol 4: In Vitro Transcription of DNA Containing the
isoC:isoG Pair
This protocol describes the in vitro transcription of a DNA template containing the isoC:isoG

pair using T7 RNA polymerase.

Materials:

Linearized DNA template with a T7 promoter and the isoC:isoG pair

T7 RNA Polymerase

NTP mix (ATP, CTP, GTP, UTP)

isoCTP and isoGTP

Transcription buffer

RNase inhibitor

DNase I

Procedure:

Reaction Setup: Assemble the transcription reaction at room temperature:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 13 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b022253?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Component Final Concentration

10x Transcription Buffer 1x

NTPs 1 mM each

isoCTP 0.5-1 mM

isoGTP 0.5-1 mM

Linearized DNA Template 0.5-1 µg

RNase Inhibitor 40 units

T7 RNA Polymerase 50 units

Nuclease-free water to final volume

Incubation: Incubate the reaction at 37°C for 2-4 hours.

DNase Treatment: Add DNase I to the reaction and incubate at 37°C for 15 minutes to digest

the DNA template.

Purification: Purify the RNA transcript using a suitable method, such as phenol:chloroform

extraction followed by ethanol precipitation, or a column-based RNA purification kit.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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